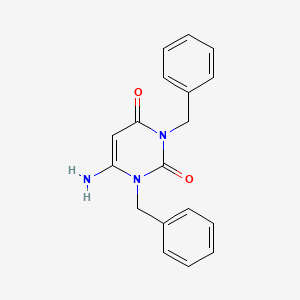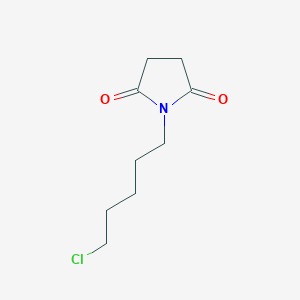
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- is a chemical compound with the molecular formula C9H10BBrO2 It is a derivative of benzodioxaborole, featuring a bromopropyl group attached to the boron atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- typically involves the reaction of benzodioxaborole with a bromopropylating agent. One common method includes the use of 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thiol derivatives of benzodioxaborole.
Oxidation: Boronic acids or esters.
Reduction: Propyl derivatives of benzodioxaborole.
科学的研究の応用
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- involves its interaction with specific molecular targets. The bromopropyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactivity .
類似化合物との比較
Similar Compounds
- 2-Bromo-1,3,2-benzodioxaborole
- 2-Chloro-1,3,2-benzodioxaborole
- 2-Propyl-1,3,2-benzodioxaborole
Uniqueness
The presence of the bromine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
特性
CAS番号 |
90084-34-7 |
|---|---|
分子式 |
C9H10BBrO2 |
分子量 |
240.89 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C9H10BBrO2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2 |
InChIキー |
CKEYUZCDEUQVBU-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)


![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)


